molecular formula C7H13NO B13522183 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol

6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B13522183
M. Wt: 127.18 g/mol
InChI Key: PZWAFPFRMXCXOQ-UHFFFAOYSA-N
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Description

6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol can be achieved through several methods. One common approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method uses mild conditions and an organic photocatalyst, avoiding the need for an external oxidant.

Industrial Production Methods

Industrial production of this compound typically involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via the Minisci reaction . This method is advantageous due to its scalability and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen into the molecule.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines .

Scientific Research Applications

6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s three-dimensional structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

6-methyl-3-azabicyclo[3.1.1]heptan-6-ol

InChI

InChI=1S/C7H13NO/c1-7(9)5-2-6(7)4-8-3-5/h5-6,8-9H,2-4H2,1H3

InChI Key

PZWAFPFRMXCXOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC1CNC2)O

Origin of Product

United States

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